

A Technical Guide to the Pharmacokinetics of Jacoline

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Compound of Interest

Compound Name: **Jacoline**

Cat. No.: **B191633**

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Disclaimer: **Jacoline** is a pyrrolizidine alkaloid identified in certain plant species. The following guide synthesizes available preclinical data to provide a technical overview of its pharmacokinetic properties for research and drug development professionals. The information is based on limited studies, primarily in livestock, and should be interpreted with caution.

Executive Summary

Jacoline is a naturally occurring pyrrolizidine alkaloid that has demonstrated potential for further assessment and development due to its drug-like properties.^[1] Understanding its absorption, distribution, metabolism, and excretion (ADME) is critical for evaluating its therapeutic potential and safety profile. This document summarizes the current knowledge of **Jacoline**'s pharmacokinetics, detailing its metabolic pathways, experimental protocols used for its study, and key quantitative data.

Pharmacokinetic Profile

The pharmacokinetic profile of **Jacoline** is characterized by its behavior within a biological system. Key parameters from preclinical studies are summarized below.

Absorption

Jacoline demonstrates high intestinal absorption.^[1] In studies involving dairy cows administered dried ragwort containing **Jacoline**, the compound was detected in milk, indicating systemic absorption.^{[2][3]}

Distribution

While specific tissue distribution studies are limited, a significant number of related compounds show a moderate volume of distribution.^[1] The presence of **Jacoline** in milk suggests it distributes from the bloodstream into mammary tissues.^[3]

Metabolism

The metabolism of **Jacoline** is a key factor in its overall pharmacokinetic profile. It undergoes biotransformation, although the specific enzymes and pathways are not fully elucidated.^[2] In rumen fluid, **Jacoline** shows notable stability, with 73% remaining unchanged after 20 hours, suggesting that initial metabolism in ruminants may be slow or occur elsewhere.^[4] The liver is the primary site for the metabolism of most drugs, involving Phase I (modification) and Phase II (conjugation) reactions, which is likely the case for **Jacoline** as well.^{[5][6]} Cytochrome P450 (CYP) enzymes are central to Phase I metabolism.^[7]

Excretion

The primary route of excretion for **Jacoline** and its metabolites has not been definitively established. However, its detection in milk indicates that lactation is one route of elimination in dairy animals.^[3] The kidneys are the main organs responsible for excreting drugs and their metabolites from the body.^[5]

Quantitative Pharmacokinetic Data

The following table summarizes key quantitative data related to **Jacoline**'s pharmacokinetics.

Parameter	Species	Matrix	Value	Reference
Carry-over Rate into Milk	Dairy Cow	Milk	~4%	[2]
Average Transfer Rate into Milk	Dairy Cow	Milk	0.064 ± 0.005%	[3]
Concentration in Milk	Dairy Cow	Milk	Up to 29.7 µg/L	[3]
In Vitro Stability (Rumen Inoculum)	Bovine	Rumen Fluid	73% remaining after 20h	[4]

Key Experimental Protocols

This section details the methodologies used in the studies that form the basis of our current understanding of **Jacoline**'s pharmacokinetics.

In Vivo Pyrrolizidine Alkaloid Transfer Study in Dairy Cows

- Objective: To determine the transfer rate of **Jacoline** from feed into milk.
- Subjects: Lactating dairy cows.
- Methodology:
 - Cows were administered dried ragwort containing a known concentration of pyrrolizidine alkaloids, including **Jacoline**.[2]
 - Dosages were increased incrementally over a three-week period.[2]
 - Milk samples were collected regularly throughout the study period.
 - Concentrations of **Jacoline** and other alkaloids in the milk were quantified using liquid chromatography-mass spectrometry (LC-MS).

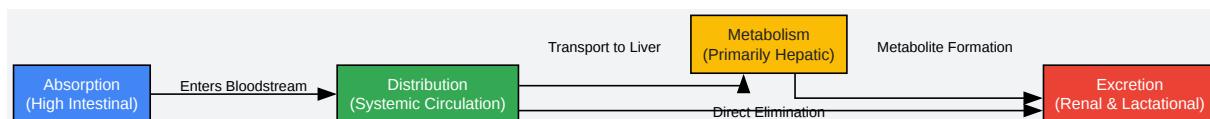
- The transfer rate was calculated as the percentage of the total administered dose of **Jacoline** that was recovered in the milk.[3]

In Vitro Rumen Metabolism Study

- Objective: To assess the metabolic stability of **Jacoline** in the rumen.
- Methodology:
 - Rumen inoculum was collected from fistulated cows.[4]
 - A mixture of Senecio pyrrolizidine alkaloids, including **Jacoline**, was incubated with the rumen inoculum under anaerobic conditions.[4]
 - Samples were taken at various time points over 20 hours.[4]
 - The concentration of **Jacoline** in the samples was determined to calculate its degradation rate and half-life.[4]

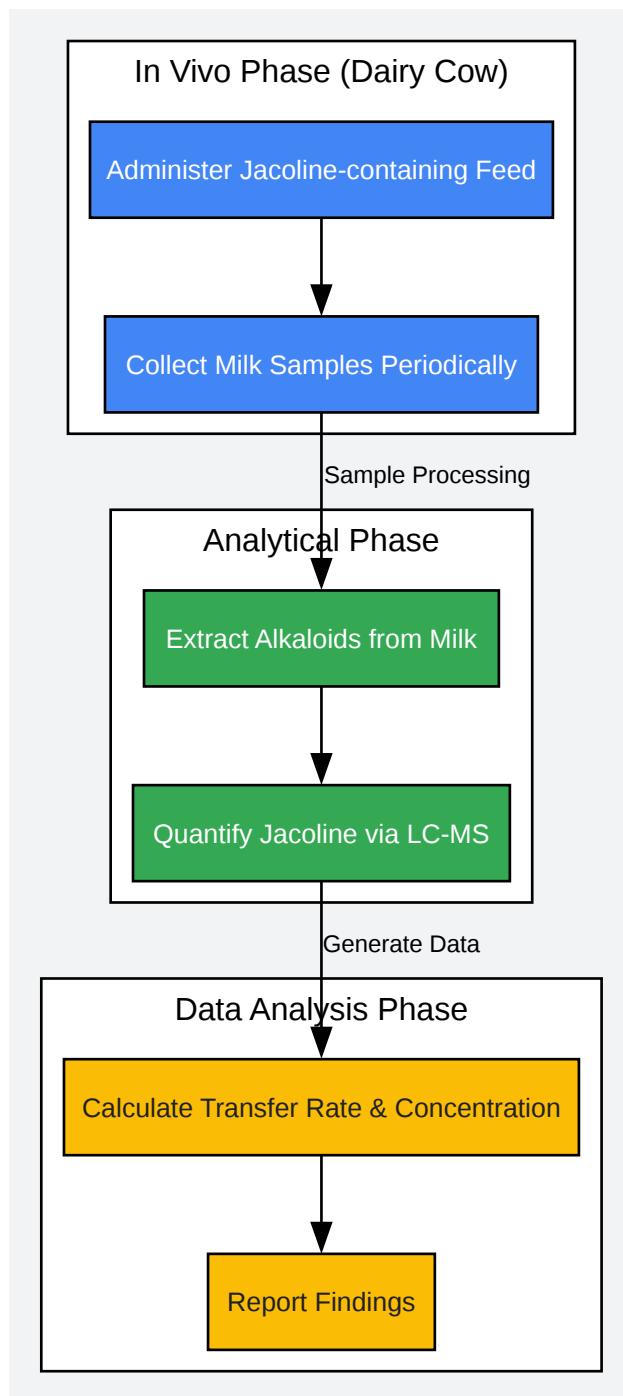
Visualizations: Pathways and Workflows

The following diagrams illustrate key processes related to the study and metabolism of **Jacoline**.



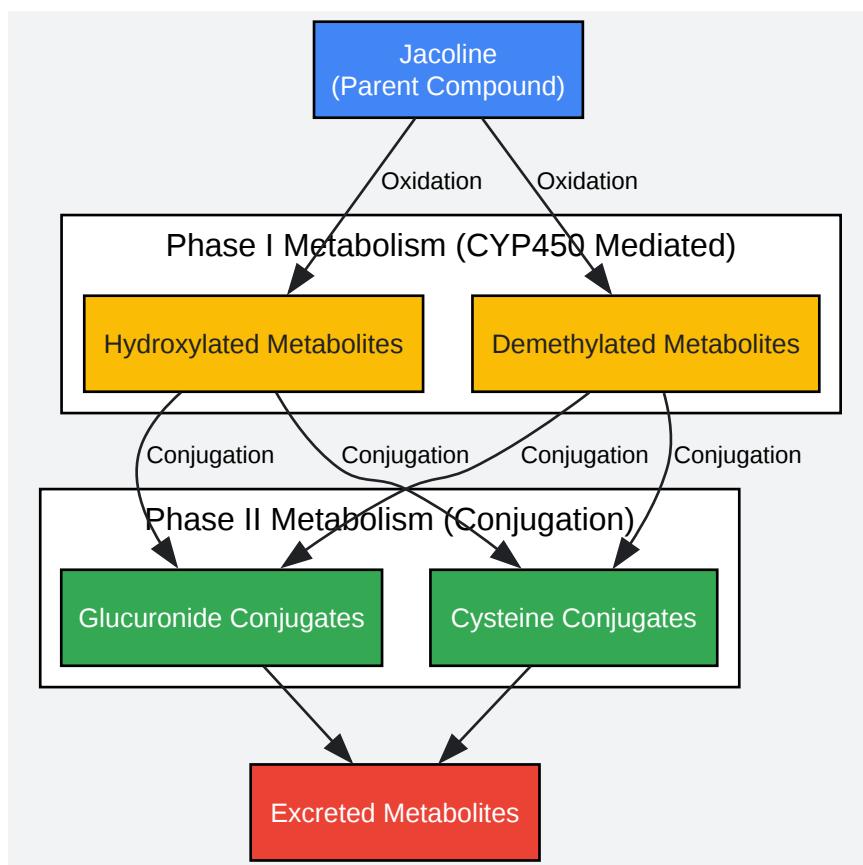
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Caption: A simplified overview of the ADME process for **Jacoline**.



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Caption: Workflow for the in vivo milk transfer study.



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Caption: A hypothesized metabolic pathway for **Jacoline**.

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